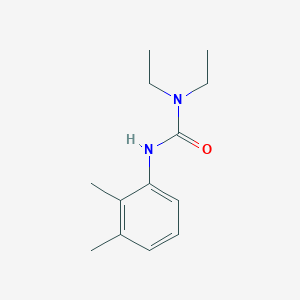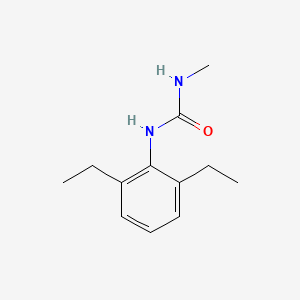
2-(oxolan-2-yl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(oxolan-2-yl)azepane, also known as oxazepane, is a cyclic organic compound with a molecular formula of C6H10O. It is a saturated heterocyclic compound with a ring of five carbon atoms and one oxygen atom. Oxazepane is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has been used as a precursor in the synthesis of diverse compounds such as dihydropyran derivatives, pyrazole derivatives, and oxazolidinones. It has also been used as a building block in the synthesis of various bioactive compounds including antimicrobial agents, antitumor agents, and anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of 2-(oxolan-2-yl)azepane is not well understood. It is believed that the cyclic structure of this compound may be responsible for its ability to interact with biological targets, such as enzymes, receptors, and transporters. Oxazepane may also interact with DNA and RNA, as well as other cellular components.
Biochemical and Physiological Effects
Oxazepane has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. In addition, this compound has been found to have anti-inflammatory and antitumor effects in animal models. The compound has also been shown to have antioxidant and anti-apoptotic effects in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(oxolan-2-yl)azepane in laboratory experiments is its versatility. It can be used as a building block in the synthesis of various compounds, as a substrate in the synthesis of various organic compounds, and as a scaffold in the synthesis of various peptidomimetics. In addition, it is relatively easy to synthesize, and the reaction can be carried out in a short amount of time. The main limitation of this compound is its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are numerous potential future directions for research involving 2-(oxolan-2-yl)azepane. These include the development of new synthesis methods for this compound, the exploration of its potential as a drug delivery system, the study of its mechanism of action, and the investigation of its potential as an anti-cancer agent. In addition, further research into its biochemical and physiological effects, as well as its potential applications in agriculture and food science, could provide valuable insight into its potential uses.
Métodos De Síntesis
Oxazepane can be synthesized from the reaction of an aldehyde with an acyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. The aldehyde is first reacted with the acyl chloride to form an oxazolone intermediate, which is then cyclized to form the 2-(oxolan-2-yl)azepane ring structure. The reaction is typically carried out in a polar solvent, such as dimethylformamide (DMF), and is usually completed within one hour.
Aplicaciones Científicas De Investigación
Oxazepane has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of various bioactive compounds, including antimicrobial agents, antitumor agents, and anti-inflammatory agents. It has also been used as a substrate in the synthesis of various organic compounds, such as dihydropyran derivatives, pyrazole derivatives, and oxazolidinones. In addition, 2-(oxolan-2-yl)azepane has been used as a scaffold in the synthesis of various peptidomimetics and as a substrate for the synthesis of various heterocyclic compounds.
Propiedades
IUPAC Name |
2-(oxolan-2-yl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-5-9(11-7-3-1)10-6-4-8-12-10/h9-11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIMNTUWZQNTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

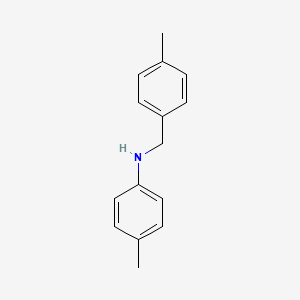

![rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis](/img/structure/B6613133.png)


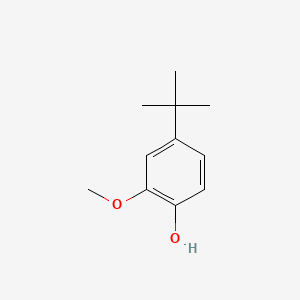
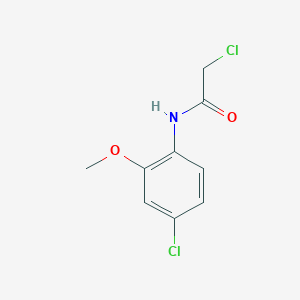
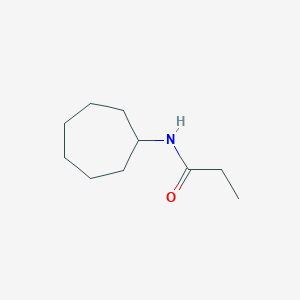
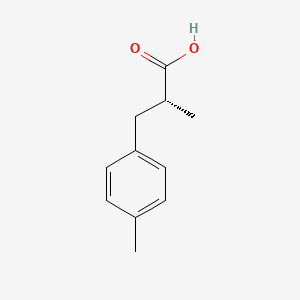
![2,3-dimethyl-6-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6613166.png)
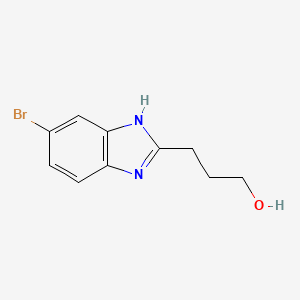
![[4-(3-Chlorophenyl)piperazin-1-yl]-phenylmethanone](/img/structure/B6613185.png)
